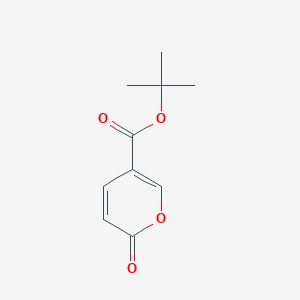

Tert-butyl 2-oxo-2H-pyran-5-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

397864-13-0 |

|---|---|

Molecular Formula |

C10H12O4 |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

tert-butyl 6-oxopyran-3-carboxylate |

InChI |

InChI=1S/C10H12O4/c1-10(2,3)14-9(12)7-4-5-8(11)13-6-7/h4-6H,1-3H3 |

InChI Key |

GLAGILVLCIKUSS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=COC(=O)C=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tert Butyl 2 Oxo 2h Pyran 5 Carboxylate and Analogues

De Novo Synthesis Strategies for the 2-Oxo-2H-pyran-5-carboxylate Core

The construction of the 2-oxo-2H-pyran-5-carboxylate core from acyclic precursors is a fundamental aspect of its chemistry. These de novo strategies often involve the formation of the heterocyclic ring through carbon-carbon and carbon-oxygen bond-forming reactions.

Cycloaddition and Annulation Approaches

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful tool for the synthesis of six-membered rings and have been applied to the formation of the 2-oxo-2H-pyran skeleton. nih.gov In a typical [4+2] cycloaddition approach, a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) derivative, which can then be further manipulated to yield the desired pyranone. For instance, substituted 2-pyrones are extensively utilized as key intermediates in the synthesis of complex natural products due to the excellent stereochemical control in their Diels-Alder cycloadditions. acs.org The reaction of a substituted diene with an appropriate dienophile, such as an alkyne, can lead to the formation of a substituted benzene (B151609) ring through a Diels-Alder/retro-Diels-Alder sequence, a transformation that underscores the versatility of pyrone-based cycloadditions. nih.gov

Annulation reactions, which involve the formation of a new ring onto an existing structure, also provide a viable route to the 2-oxo-2H-pyran-5-carboxylate core. A regioselective annulation of a 6-carboxy-substituted pyrone has been described as a formal [4+2] cycloaddition. In this process, the pyrone acts as a two-carbon unit, reacting with a benzylic anion nucleophile in a conjugate addition. The subsequent intramolecular reaction of the resulting enolate with a pendant ester group leads to the formation of a new ring. umich.edu

| Cycloaddition/Annulation Strategy | Reactants | Key Features | Reference |

| Diels-Alder Reaction | Substituted diene and dienophile (e.g., alkyne) | Forms a cyclohexene intermediate, can lead to substituted benzenes via retro-Diels-Alder. | nih.gov |

| Formal [4+2] Cycloaddition | 6-Carboxy-substituted pyrone and benzylic anion | Pyrone acts as a two-carbon unit, regioselective conjugate addition. | umich.edu |

Condensation and Heterocyclic Ring-Closure Methodologies

Condensation reactions are a cornerstone of heterocyclic synthesis. The Knoevenagel condensation, which involves the reaction of an active hydrogen compound with a carbonyl group, is a widely used method for the synthesis of pyran derivatives. samipubco.com This reaction, often followed by a Michael addition and cyclization, can be employed in a one-pot, three-component synthesis of 2-amino-4H-pyrans from aromatic aldehydes, malononitrile, and active methylene (B1212753) compounds. researchgate.net While this specific example leads to a different pyran scaffold, the underlying principle of building the ring through sequential condensation and cyclization is broadly applicable.

The Knoevenagel/electrocyclization protocol is a particularly effective strategy for accessing 2H-pyrans. This tandem process can be viewed as a formal [3+3] cycloaddition and is a common method for generating 1-oxatrienes which then undergo electrocyclization to form the pyran ring. mdpi.com

Heterocyclic ring-closure reactions of appropriately functionalized acyclic precursors are also prevalent. For instance, a palladium-catalyzed cross-coupling of a cyclic vinyldiazo ester with an aryl iodide can produce 3-aryl-2-pyrones, which can then serve as dienes in subsequent Diels-Alder reactions. nih.gov

| Condensation/Ring-Closure Method | Key Reaction | Typical Reactants | Outcome | Reference |

| Knoevenagel Condensation | Nucleophilic addition and dehydration | Aldehyde/ketone and active methylene compound | α,β-unsaturated product, precursor to pyrans | samipubco.com |

| Knoevenagel/Electrocyclization | Tandem condensation and 6π-electrocyclization | Enal and 1,3-dicarbonyl compound | 2H-pyran | mdpi.com |

| Palladium-catalyzed cyclization | Cross-coupling and cyclization | Cyclic vinyldiazo ester and aryl iodide | 3-Aryl-2-pyrone | nih.gov |

Derivatization from Precursor Pyranone Scaffolds

The modification of pre-existing pyran-2-one structures is a common and efficient strategy for accessing a variety of analogues, including tert-butyl 2-oxo-2H-pyran-5-carboxylate. This approach often begins with a readily available starting material, such as coumalic acid (2-oxo-2H-pyran-5-carboxylic acid).

Functional Group Transformations and Esterification Techniques

The synthesis of tert-butyl 2-oxo-2H-pyran-5-carboxylate can be achieved through the esterification of coumalic acid. The introduction of the bulky tert-butyl group often requires specific reaction conditions to overcome steric hindrance. A general and powerful method for the tert-butylation of carboxylic acids involves the use of bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst with tert-butyl acetate (B1210297) serving as both the solvent and the tert-butylating agent. organic-chemistry.org This method has been shown to be effective for a wide range of carboxylic acids. researchgate.net Another approach for the esterification of carboxylic acids with tert-butanol (B103910) utilizes di-tert-butyl dicarbonate (B1257347) in the presence of a catalytic amount of N,N-dimethylaminopyridine (DMAP). researchgate.net The byproducts of this reaction, tert-butanol and carbon dioxide, are volatile, simplifying product purification. researchgate.net

Furthermore, the synthesis of tert-butyl(2-oxo-2H-pyran-5-yl)carbamate, a related compound, has been reported via a Curtius rearrangement of coumalic acid. researchgate.net This demonstrates that the carboxylic acid functionality at the 5-position can be converted into other functional groups, which can then be further elaborated.

| Esterification Method | Reagents | Key Advantages | Reference |

| Tf2NH-catalyzed tert-butylation | Carboxylic acid, tert-butyl acetate, Tf2NH (catalyst) | Fast reaction times, high yields. | organic-chemistry.orgresearchgate.net |

| Di-tert-butyl dicarbonate method | Carboxylic acid, tert-butanol, (BOC)2O, DMAP (catalyst) | Mild conditions, volatile byproducts. | researchgate.net |

Regioselective Functionalization of Pyran-2-one Systems

The pyran-2-one ring possesses multiple reactive sites, making regioselective functionalization a key challenge and an area of active research. The electrophilic character of the C3 and C5 positions allows for selective substitution reactions such as nitration, sulfonation, and halogenation. clockss.org Conversely, the C2, C4, and C6 positions are susceptible to nucleophilic attack. clockss.org

For the 2-oxo-2H-pyran-5-carboxylate system, the existing carboxylate group can influence the regioselectivity of further reactions. While specific examples for the regioselective functionalization of tert-butyl 2-oxo-2H-pyran-5-carboxylate are not abundant in the reviewed literature, general principles of pyran-2-one reactivity can be applied. For instance, transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the selective modification of heterocyclic rings. A ruthenium(II)-catalyzed C5 functionalization of 2-arylquinolin-4(1H)-ones, directed by the oxo group, has been reported. nih.gov Although this is a different heterocyclic system, it highlights the potential for directed C-H activation on similar scaffolds. The nature of the substituent on the nitrogen of an azetidine (B1206935) ring has been shown to direct lithiation to either the ortho-position of an aryl group or the α-benzylic position, demonstrating the profound effect of directing groups on regioselectivity. rsc.org

Catalytic and Asymmetric Synthesis Approaches

The development of catalytic and asymmetric methods for the synthesis of pyran-2-ones is of great interest for the efficient and enantioselective production of these important compounds.

Recent advances have focused on the use of various catalysts to promote the formation of the pyran ring. Nano-SnO2 has been utilized as a recyclable catalyst for the one-pot, three-component synthesis of 2-amino-4H-pyran derivatives in aqueous media. samipubco.com N-heterocyclic carbenes (NHCs) have also been employed to catalyze the [3+3] annulation of alkynyl esters with enolizable ketones to afford functionalized 2H-pyran-2-ones in a highly regioselective manner under metal-free conditions. nih.gov

The asymmetric synthesis of pyranones is crucial for accessing chiral building blocks for natural product synthesis. A one-pot method for the synthesis of enantioenriched pyranones involves the catalytic asymmetric alkylation of 2-furfurals, followed by an oxidative rearrangement (the Achmatowicz reaction). acs.orgnih.gov This approach yields pyranones with high enantiomeric excess. acs.orgnih.gov Another strategy for asymmetric pyran synthesis involves a catalytic asymmetric allylation of an aldehyde, followed by a TMSOTf-mediated reaction with a second aldehyde to construct cis- or trans-disubstituted pyrans. nih.gov Furthermore, chiral dinuclear zinc catalysts have been successfully used in the enantioselective [5+1] annulation of α-hydroxyl aryl ketones with cyclohexadienone-tethered enones to produce enantioenriched bicyclic pyran scaffolds. rsc.org

| Catalytic/Asymmetric Approach | Catalyst/Reagent | Key Transformation | Outcome | Reference |

| One-pot Asymmetric Synthesis | (-)-MIB, Dialkylzinc, NBS | Asymmetric alkylation of 2-furfurals and Achmatowicz reaction | Enantioenriched pyranones (>90% ee) | acs.orgnih.gov |

| Asymmetric Pyran Annulation | BITIP catalyst, TMSOTf | Asymmetric allylation and subsequent cyclization | cis- or trans-disubstituted pyrans | nih.gov |

| NHC-Catalyzed Annulation | N-Heterocyclic Carbene | [3+3] Annulation of alkynyl esters and enolizable ketones | Functionalized 2H-pyran-2-ones | nih.gov |

| Enantioselective [5+1] Annulation | Chiral dinuclear zinc catalyst | Annulation of α-hydroxyl aryl ketones and enones | Enantioenriched bicyclic pyrans | rsc.org |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis provides powerful tools for the construction of the 2-pyrone ring. Various metals, including palladium, gold, and ruthenium, have been employed to catalyze diverse transformations leading to these heterocyclic scaffolds. nih.govorganic-chemistry.org

Palladium-catalyzed reactions are particularly prominent. One strategy involves the cross-coupling of allenyl-tributyltin reagents with vinylic iodides, where a Pd(0) complex is the active catalyst. nih.gov The proposed mechanism includes oxidative addition, transmetallation, and reductive elimination to form a 3-allenylpropenoic acid intermediate, which then undergoes an intramolecular 6-exo-dig nucleophilic attack activated by Pd(II) to form the pyrone ring. nih.gov Another palladium-catalyzed approach is the coupling of alkynylzinc compounds with haloacrylic acids, followed by a zinc-catalyzed lactonization to yield 6-alkyl-2H-pyran-2-ones. nih.gov

Gold catalysts have also proven effective. Gold(I) complexes can catalyze the sequential activation of terminal alkynes and propiolic acids, leading to a cascade reaction that efficiently produces substituted α-pyrones. researchgate.netorganic-chemistry.org This methodology is valued for its ability to generate diverse substitution patterns on the pyrone ring. organic-chemistry.org Furthermore, gold-catalyzed rearrangements of β-alkynylpropiolactones offer another direct route to this heterocyclic system. organic-chemistry.org

Other metals like indium and ruthenium have found application as well. The oxyindation of carbonyl-ene-yne compounds using indium trihalides results in metalated 2-pyrones that can be further functionalized through oxidation or cross-coupling reactions. organic-chemistry.org Ruthenium has been shown to catalyze a three-component cascade reaction of acrylic acids, ethyl glyoxylate, and a sulfonamide to furnish pyranones. organic-chemistry.org

Table 1: Examples of Transition Metal-Catalyzed Syntheses of 2-Pyrones

| Catalyst/Reagent | Substrates | Product Type | Key Transformation |

|---|---|---|---|

| Pd(OAc)₂ / PPh₃ | Vinylic iodide, Allenyl-tributyltin | 3,4-Disubstituted 2-pyrone | Cross-coupling / 6-exo-dig Cyclization nih.gov |

| Pd(dba)₂ / ZnBr₂ | Alkynylzinc, Haloacrylic acid | 6-Alkyl-2-pyrone | Cross-coupling / Lactonization nih.gov |

| [Au(I)] | Terminal alkyne, Propiolic acid | Substituted α-pyrone | Cascade Cyclization researchgate.netorganic-chemistry.org |

| InX₃ | Carbonyl-ene-yne | Metalated 2-pyrone | Oxyindation organic-chemistry.org |

| [Ru] | Acrylic acid, Ethyl glyoxylate | Substituted pyranone | Three-component cascade organic-chemistry.org |

Organocatalytic (e.g., N-Heterocyclic Carbene Catalysis) and Biocatalytic Pathways

In line with the principles of green chemistry, organocatalytic and biocatalytic methods have emerged as attractive alternatives to metal-based syntheses. researchgate.net These approaches often feature mild reaction conditions, reduced metal contamination, and unique selectivity. researchgate.netnih.gov

N-Heterocyclic Carbene (NHC) catalysis has revolutionized the synthesis of various heterocyclic compounds, including 2-pyrones. rsc.orgresearcher.life NHCs act as potent nucleophilic catalysts, enabling formal [3+3] annulation reactions between enolizable ketones and alkynyl esters to construct the 2H-pyran-2-one framework with high regioselectivity. organic-chemistry.org The versatility and diverse activation modes of NHCs have established them as one of the most effective classes of organocatalysts for this purpose. researchgate.net

Biocatalytic methods offer an environmentally benign route, typically proceeding in aqueous media without the need for protecting groups or harsh reagents. nih.gov Enzymes such as type III polyketide synthase-like 2-pyrone synthases (2PS) and certain dioxygenases are capable of synthesizing the 2-pyrone core from coenzyme A esters. nih.gov Studies investigating the substrate specificity of these enzymes have demonstrated their ability to accept a broad range of natural and artificial substrates, facilitating a one-step, one-pot "green" synthesis of natural 2-pyrones and novel derivatives. nih.gov This enzymatic approach highlights the potential of biotechnology in producing complex molecules sustainably. nih.gov

Green Chemistry Principles and Sustainable Synthesis Protocols

The development of sustainable chemical processes is a paramount goal in modern organic synthesis, driven by the need to reduce environmental impact and utilize renewable resources. researchgate.netresearchgate.net The synthesis of 2-pyrones, including tert-butyl 2-oxo-2H-pyran-5-carboxylate, is increasingly being approached through the lens of green chemistry.

Solvent-Free and Aqueous Reaction Media

A key principle of green chemistry is the reduction or elimination of hazardous solvents. To this end, performing reactions in water or under solvent-free (neat) conditions is highly desirable. The synthesis of pyran derivatives has been successfully achieved in aqueous media, leveraging the unique reactivity that water can impart on organic reactions. nih.gov For instance, domino Knoevenagel/6π-electrocyclization reactions to form pyrans have been effectively conducted in water. nih.gov

Some protocols for pyrone synthesis achieve high yields using minimal solvent or in neat conditions, proceeding through pathways like a Diels-Alder cycloaddition followed by an aromatization reaction with water elimination. researchgate.net Biocatalytic syntheses of 2-pyrones are often performed in an aqueous environment, representing a facile and green one-pot reaction system. nih.gov

Utilization of Renewable Feedstocks and Biomass-Derived Precursors

Shifting from petrochemical-based feedstocks to renewable, biomass-derived precursors is a cornerstone of a sustainable chemical industry. researchgate.netnih.gov Carbohydrates, a major component of biomass, are excellent candidates as sustainable raw materials. researchgate.netrsc.org

Significant research has focused on synthesizing 2-pyrones from C6 aldaric acids, such as galactaric acid (also known as mucic acid), which can be derived from galactose. researchgate.netresearchgate.netrsc.org This approach provides a direct route to bio-based pyrones. rsc.org Other renewable feedstocks that have been successfully utilized include furfuryl alcohol, which is produced from agricultural byproducts like bran or bagasse. scispace.comfigshare.com An atom-economic reaction sequence starting from furfuryl alcohol has been developed to produce the parent 2-pyrone and its substituted derivatives. scispace.comfigshare.com Additionally, abundant polyphenolic compounds like gallic acid and tannic acid have been investigated as renewable starting materials for producing functionalized pyrones such as 2-pyrone-4,6-dicarboxylic acid through oxidative cleavage. researchgate.net

Continuous Flow Chemistry Applications in Pyranone Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat transfer, improved mixing, increased safety, and potential for automation. mdpi.comflinders.edu.au These benefits are being applied to the synthesis of 2-pyrone derivatives to create more efficient and scalable processes. rsc.org

A flow process for synthesizing bio-sourced 2-pyrones from galactaric acid has been developed, demonstrating a fast and sustainable method for accessing these molecules. rsc.org The process involves pumping a solution of a lactone intermediate and sodium acetate through a heated polytetrafluoroethylene (PFA) tubular reactor. rsc.org Key parameters such as temperature, flow rate, and residence time are precisely controlled to optimize conversion and yield. rsc.org For example, the decarboxylation of a pyrone intermediate has been successfully implemented in a continuous flow setup using a heated coil reactor and a back pressure regulator to maintain a homogeneous system under pressure. rsc.org The application of flow chemistry enables shorter reaction times and facilitates easier scale-up compared to batch methods. rsc.orgnih.gov

Table 2: Continuous Flow Synthesis of a 2-Pyrone Intermediate

| Step | Starting Material | Temperature | Flow Rate | Residence Time | Pressure | Conversion/Yield |

|---|---|---|---|---|---|---|

| Pyrone Synthesis | Galactaric acid-derived lactone | 100 °C | Varied | Not specified | Not specified | Conversion evaluated at different flow rates rsc.org |

| Decarboxylation | Pyrone-2-sodium salt | 120 °C | 100 µL min⁻¹ | 100 min | 4 bar | Not specified rsc.org |

| Decarboxylation | Pyrone-2-sodium salt | 130 °C | 100 µL min⁻¹ | 100 min | 4 bar | Complete conversion, 29% yield rsc.org |

Comprehensive Analysis of Reactivity and Reaction Mechanisms of Tert Butyl 2 Oxo 2h Pyran 5 Carboxylate

Electrophilic and Nucleophilic Transformations of the Pyranone Ring

The 2-pyrone ring exhibits a dual chemical nature. Its conjugated system can be represented by a pyrylium (B1242799) betaine (B1666868) canonical form, which highlights the electrophilic character at positions C-2, C-4, and C-6. clockss.org Concurrently, the diene system possesses sufficient aromatic character to undergo electrophilic substitution reactions, primarily at the electron-rich C-3 and C-5 positions. clockss.org

Electrophilic Substitution Patterns on the Pyranone Nucleus

The aromatic character of 2-pyrones allows them to undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation. clockss.org These substitutions typically occur at the C-3 and C-5 positions, which are activated by the ring oxygen. The directing effect of the substituents already present on the ring plays a crucial role in determining the regioselectivity of these reactions. For tert-butyl 2-oxo-2H-pyran-5-carboxylate, the C-5 position is already substituted. The electron-withdrawing nature of the carboxylate group at C-5 would deactivate the ring towards electrophilic attack, making such reactions more challenging compared to unsubstituted 2-pyrone. Any electrophilic substitution would be predicted to occur at the C-3 position, directed by the ring oxygen and influenced by the deactivating C-5 substituent.

Nucleophilic Addition and Ring-Opening Reactions

The electrophilic centers at C-2, C-4, and C-6 make the 2-pyrone ring susceptible to nucleophilic attack. clockss.org These reactions often initiate a cascade of transformations, frequently leading to the opening of the pyranone ring and subsequent rearrangement to form new carbocyclic or heterocyclic systems. clockss.orgresearchgate.net

The reaction begins with the nucleophilic attack on one of the electrophilic carbon atoms. For instance, attack at the C-2 carbonyl carbon can lead to the formation of a tetrahedral intermediate, which can then undergo ring opening. A proposed mechanism for the reaction of a 3-alkynyl-4-pyrone with a dicarbonyl compound begins with the nucleophilic attack at the C-2 position, leading to adduct A. This adduct can then proceed through a pyrone ring-opening pathway. acs.org Similarly, attack at C-6 can lead to a conjugate addition, followed by ring cleavage. The specific outcome of the reaction is highly dependent on the nature of the nucleophile, the substitution pattern of the pyranone ring, and the reaction conditions. clockss.orgacs.org

Pericyclic Reactions and Molecular Rearrangements

Pericyclic reactions, particularly cycloadditions, represent one of the most significant areas of 2-pyrone chemistry. The conjugated diene system within the ring readily participates in these concerted reactions.

Diels-Alder Reactions and Cycloadditions Involving the Pyranone as Diene

The 2-pyrone moiety is a versatile diene in [4+2] cycloaddition reactions, reacting with a variety of dienophiles. researchgate.netresearchgate.net These reactions provide a powerful method for the synthesis of highly functionalized bridged bicyclic lactones, which are valuable synthetic intermediates. bohrium.comnih.govmdpi.com Under thermal conditions, these cycloadducts can undergo a retro-Diels-Alder reaction, extruding carbon dioxide to yield substituted cyclohexadienes or aromatic compounds. bohrium.comnih.govmdpi.com

2-Pyrones can participate in both normal-electron-demand and inverse-electron-demand Diels-Alder (IEDDA) reactions. bohrium.comnih.govnih.gov In a normal-electron-demand reaction, the electron-rich diene reacts with an electron-poor dienophile. Conversely, in an IEDDA reaction, an electron-poor diene reacts with an electron-rich dienophile. The electronic nature of the substituents on the pyrone ring dictates its preference.

The cycloaddition reactions typically afford 5-substituted bicyclic lactone cycloadducts. mdpi.comnih.govresearchgate.net The table below summarizes the Diels-Alder reactivity of the analogous 5-(BocNH)-2(H)pyran-2-one with various dienophiles, which provides insight into the expected reactivity of tert-butyl 2-oxo-2H-pyran-5-carboxylate.

| Dienophile | Electronic Nature | Product(s) | Reaction Conditions | Observations |

|---|---|---|---|---|

| Methyl acrylate (B77674) | Electron-deficient | Cycloadduct 10 | 100 °C | Fast reaction (t½ = 5 h), consistent with normal electron demand. nih.gov |

| Butyl vinyl ether | Electron-rich | Cycloadduct 11 | 100 °C | Slower reaction (t½ = 16.5 h), consistent with inverse electron demand. nih.gov |

| Methyl methacrylate | Electron-deficient | Cycloadduct 12 | 100 °C | Reaction proceeds smoothly. nih.gov |

| Acrylonitrile | Electron-deficient | Cycloadduct 13 | 100 °C | Clean formation of the cycloadduct. nih.gov |

| Styrene | Electron-neutral | Cycloadduct 14 | 100 °C | Reaction proceeds smoothly. nih.gov |

| Vinyl acetate (B1210297) | Electron-rich | Cycloadduct 15 (minor) | 100 °C | Very slow reaction; major product is a dimer of the pyrone. mdpi.comnih.gov |

Sigmatropic Rearrangements and Valence Isomerizations

2H-pyrans, the parent structures of 2-pyrones, are known to exist in equilibrium with their open-chain valence isomers, the corresponding 1-oxatrienes (or dienones), through a reversible 6π-electrocyclization process. nih.govresearchgate.net This valence tautomerism is a key aspect of their chemistry. The position of the equilibrium is influenced by steric and electronic factors; for instance, steric destabilization of the dienone form shifts the equilibrium towards the cyclic 2H-pyran. nih.gov

In addition to this fundamental isomerization, 2-pyrones can undergo sigmatropic rearrangements, which are intramolecular pericyclic reactions involving the migration of a sigma bond across a pi system. wikipedia.org A common example is the bohrium.comnih.gov-hydrogen shift. acs.org These rearrangements are governed by the principles of orbital symmetry. uh.edu The Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether, is a well-known example in this class of reactions. youtube.comlibretexts.org While specific studies on sigmatropic rearrangements of tert-butyl 2-oxo-2H-pyran-5-carboxylate are not detailed in the provided context, the pyranone scaffold is susceptible to such transformations under appropriate thermal or photochemical conditions, potentially leading to skeletal rearrangements and the formation of isomeric products.

Radical and Photochemical Transformations

The 2-pyrone ring can also participate in reactions involving radical intermediates or photochemical excitation. Enantioselective radical additions to hydroxypyrones have been developed, demonstrating the ability of the pyranone ring to act as a Michael acceptor for radical species. nih.gov These reactions can be catalyzed by chiral Lewis acids to achieve high stereocontrol, providing access to densely functionalized pyran structures. nih.gov

Photochemical reactions of 2-pyrones often lead to dimerization. For example, unsubstituted 2(H)-pyran-2-one is known to form a [4+2] cycloadduct dimer under photochemical or high-pressure conditions. mdpi.com This dimerization can sometimes compete with intermolecular cycloaddition reactions, especially with unreactive dienophiles. mdpi.comnih.gov The specific photochemical behavior of tert-butyl 2-oxo-2H-pyran-5-carboxylate would depend on factors like the absorption wavelength and the stability of the excited states, but dimerization and other cycloadditions are plausible reaction pathways.

Free Radical Initiated and Mediated Reactions

The reactivity of the 2-pyrone scaffold, including derivatives like tert-butyl 2-oxo-2H-pyran-5-carboxylate, extends to free radical reactions, offering pathways for stereocontrolled functionalization. While specific studies on tert-butyl 2-oxo-2H-pyran-5-carboxylate are not extensively detailed in the literature, research on related hydroxypyrone systems demonstrates their capability to undergo conjugate radical additions. These reactions are of significant interest as they provide access to densely functionalized pyran moieties, which are core structures in numerous biologically active natural products. nih.gov

The primary challenge in the radical functionalization of unsymmetrical pyrones is controlling site selectivity (e.g., addition at C-2 vs. C-6). Research has shown that both electronic and steric factors of the substrate and the incoming radical act as control elements. nih.gov In Lewis acid-catalyzed systems, bulky tertiary radicals have been shown to add to the C-2 position with excellent diastereo- and enantioselectivity. nih.gov This methodology can be extended to form challenging chiral quaternary centers. nih.gov

Evidence for radical involvement in reactions of pyrone-related structures also comes from mechanistic studies of catalytic processes. For instance, the addition of a radical scavenger like TEMPO has been shown to inhibit certain nickel-catalyzed reactions, suggesting that a free radical process is a key part of the reaction mechanism. acs.org These findings underscore the potential for the 2-pyrone ring in tert-butyl 2-oxo-2H-pyran-5-carboxylate to participate in synthetically useful radical transformations.

Table 1: Site and Stereoselectivity in the Radical Addition to Pyromeconic Acid Derivatives

| Entry | Radical Precursor | Major Adduct | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | i-PrI | C-2 Adduct | 75 | >95:5 | 70 |

| 2 | c-HexI | C-2 Adduct | 80 | >95:5 | 74 |

| 3 | t-BuI | C-2 Adduct | 85 | >95:5 | 92 |

| 4 | 1-AdI | C-2 Adduct | 82 | >95:5 | 94 |

This table is generated based on data for illustrative purposes and is adapted from findings on related hydroxypyrone systems. nih.gov

UV-Light Induced Reactivity and Photochemical Rearrangements

The 2-pyrone ring system is well-known for its rich photochemistry, undergoing a variety of transformations upon irradiation with UV light. These pericyclic reactions are governed by orbital symmetry rules and provide pathways to structurally distinct isomers. wikipedia.orglibretexts.org For tert-butyl 2-oxo-2H-pyran-5-carboxylate, two principal photochemical rearrangements characteristic of the 2-pyrone core are expected: valence isomerization and electrocyclic ring-opening. mdpi.com

Valence Isomerization: Upon photolysis, 2-pyrones can undergo a [4π] electrocyclic reaction to form a bicyclic lactone, also known as a Dewar pyrone. This valence isomer is often unstable and can revert thermally to the starting pyrone or be trapped by other reagents. This isomerization represents a classic example of a photochemically allowed pericyclic reaction.

Electrocyclic Ring-Opening: A second common photochemical pathway is the electrocyclic ring-opening to form a ketene (B1206846) intermediate. masterorganicchemistry.com This process involves the cleavage of the C-O bond and rearrangement of the π-system. The resulting highly reactive ketene can then undergo subsequent reactions, such as nucleophilic attack by a solvent molecule or intramolecular cyclization, leading to a variety of different products. The stereochemistry of these electrocyclic reactions is dictated by the Woodward-Hoffmann rules, proceeding through a disrotatory mechanism under photochemical conditions for a 6π-electron system (if considering the dienyl portion and the lone pair). wikipedia.orgyoutube.com

These photochemical transformations highlight the versatility of the 2-pyrone ring as a scaffold in organic synthesis, allowing for light-induced access to complex molecular architectures that may be difficult to obtain through thermal reactions alone.

Mechanistic Elucidation through Advanced Methodologies

Kinetic Studies for Reaction Pathway Determination

Kinetic studies are a fundamental tool for elucidating reaction mechanisms, providing quantitative data on reaction rates that help distinguish between competing pathways and characterize transition states. For derivatives of 2-pyrone, a prominent and extensively studied reaction is the Diels-Alder cycloaddition, where the pyrone acts as a diene. acs.orgwikipedia.orgnih.gov

In the case of a closely related compound, tert-butyl(2-oxo-2H-pyran-5-yl)carbamate, kinetic analysis has been instrumental in understanding its reactivity with different dienophiles. mdpi.com The rate of the Diels-Alder reaction was found to be significantly influenced by the electronic nature of the dienophile. The reaction proceeds much faster with an electronically matched, electron-deficient dienophile (methyl acrylate) compared to an electronically mismatched, electron-rich dienophile (butyl vinyl ether). mdpi.com This observation is consistent with a normal electron-demand Diels-Alder mechanism, where the reaction is accelerated by a smaller HOMO-LUMO energy gap between the diene and dienophile. mdpi.com

Furthermore, kinetic studies helped to identify and characterize a competing thermal dimerization reaction. mdpi.com By monitoring the reaction rates at different initial concentrations of the pyrone, the dimerization was confirmed to be a bimolecular process (second-order kinetics), while the cycloaddition with a large excess of dienophile behaved as a pseudo-unimolecular reaction (first-order kinetics). This distinction is crucial for optimizing reaction conditions to favor the desired cycloaddition product over the dimer byproduct. mdpi.com

Table 2: Comparison of Reaction Half-Lives (t½) for the Cycloaddition of a 5-Substituted 2-Pyrone at 100 °C

| Dienophile | Electronic Nature | Reaction Half-Life (t½) |

| Methyl Acrylate | Electron-Deficient | 5 hours |

| Butyl Vinyl Ether | Electron-Rich | 16.5 hours |

Data adapted from a study on tert-butyl(2-oxo-2H-pyran-5-yl)carbamate. mdpi.com

Isotopic Labeling Studies for Mechanism Elucidation

Isotopic labeling is a powerful and precise technique used to trace the fate of specific atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. By replacing an atom (e.g., ¹²C, ¹H, ¹⁶O) with one of its heavier isotopes (e.g., ¹³C, ²H, ¹⁸O), its position in the products and intermediates can be tracked using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

While specific isotopic labeling studies on tert-butyl 2-oxo-2H-pyran-5-carboxylate have not been reported, this methodology could be applied to unambiguously resolve the mechanisms of its key reactions. For example, in the context of the photochemical rearrangements discussed in section 3.3.2, several labeling experiments could be envisioned:

Elucidating the Electrocyclic Ring-Opening: To confirm the formation of a ketene intermediate, the carbonyl carbon of the pyrone could be labeled with ¹³C. Upon UV irradiation, the fate of this labeled carbon could be followed. Its incorporation into the ketene functional group (-C=C=O) could be confirmed by IR spectroscopy (observing a shift in the characteristic ketene stretching frequency) or ¹³C NMR. If the ketene is trapped by a nucleophile like methanol, the ¹³C label would be found in the carbonyl group of the resulting ester product.

Tracking Valence Isomerization: The mechanism of the isomerization to the bicyclic Dewar pyrone could be investigated by labeling one of the olefinic carbons, for instance, C-6, with ¹³C. Analysis of the bicyclic product via ¹³C NMR would confirm the new bonding arrangement and verify that the original C-6 has shifted to its predicted position in the strained bicyclic framework. Similarly, labeling the ester's carbonyl oxygen with ¹⁸O could trace its position and confirm whether it remains part of the lactone ring throughout the rearrangement.

These proposed experiments illustrate how isotopic labeling can provide unequivocal evidence to support or refute mechanistic hypotheses, offering a deeper understanding of the intricate electronic and atomic reorganizations that occur during the reactions of tert-butyl 2-oxo-2H-pyran-5-carboxylate.

Strategic Applications in Complex Organic Synthesis

As a Versatile Building Block in Heterocyclic Chemistry

The 2-pyrone core is a well-regarded synthon for assembling a wide range of cyclic and heterocyclic structures. Tert-butyl 2-oxo-2H-pyran-5-carboxylate, in particular, has proven to be of considerable value, primarily through its participation in cycloaddition reactions.

Synthesis of Polycyclic and Fused Ring Systems

The Diels-Alder reaction is a fundamental transformation that underpins the synthetic utility of 2-pyrones. Tert-butyl 2-oxo-2H-pyran-5-carboxylate serves as an effective diene in [4+2] cycloaddition reactions with a variety of dienophiles. A notable characteristic of this compound is its "chameleon" nature, which enables it to react with both electron-rich and electron-deficient alkenes. nih.gov These cycloadditions typically afford bridged bicyclic lactones, which function as adaptable intermediates for the synthesis of more elaborate polycyclic frameworks. nih.govresearchgate.net

The initially formed bicyclic adducts can be subjected to a range of chemical transformations to generate polycyclic systems. For example, intramolecular Diels-Alder (IMDA) reactions of 2-pyrones functionalized with an alkyne tether have been employed to construct benzannulated macrolactones. acs.org Furthermore, an innovative "pyrone remodeling strategy" has been developed that facilitates the conversion of 2-pyrone adducts into a variety of N-fused bicycles, offering a potent methodology for assembling complex fused heterocyclic systems. rsc.orgescholarship.org Although these examples utilize the broader class of 2-pyrones, they underscore the potential of the bicyclic lactones derived from tert-butyl 2-oxo-2H-pyran-5-carboxylate as precursors to complex polycyclic and fused ring structures.

Construction of Diverse Heterocyclic Frameworks (e.g., nitrogen-containing heterocycles)

The adaptability of the 2-pyrone nucleus allows for the synthesis of a diverse array of heterocyclic frameworks. The Diels-Alder adducts of 2-pyrones are not limited to the synthesis of carbocyclic systems; they can also be elaborated into various heterocycles. researchgate.net A significant application lies in the synthesis of nitrogen-containing heterocycles.

A robust "pyrone remodeling strategy" has been demonstrated for the conversion of N-heterocycle-pyrone adducts into a range of N-fused heterocycles. rsc.orgescholarship.org This approach involves a regioselective ring-opening of the pyrone moiety to unveil a reactive intermediate that subsequently undergoes annulation. This methodology has been successfully applied to the synthesis of indolizines and the pyrido[1,2-a]indole scaffold, a core structure present in several biologically active natural products. rsc.orgescholarship.org This strategy highlights the potential of tert-butyl 2-oxo-2H-pyran-5-carboxylate derivatives in the modular construction of complex nitrogen-containing heterocyclic systems.

Precursor for Advanced Organic Intermediates and Natural Product Synthesis

In addition to its role as a fundamental building block for heterocyclic systems, tert-butyl 2-oxo-2H-pyran-5-carboxylate functions as a precursor to advanced organic intermediates that are pivotal in the synthesis of complex molecules, including natural products.

Role in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions offer highly efficient pathways for the rapid generation of molecular complexity from simple starting materials. The 2-pyrone scaffold has demonstrated its utility in such transformations. For instance, gold-catalyzed cascade reactions have been developed for the synthesis of substituted 2-pyrones. nih.gov Moreover, a one-pot tandem Ireland-Claisen rearrangement and Diels-Alder sequence has been instrumental in the synthesis of the transtaganolide and basiliolide classes of natural products, commencing from a 2-pyrone derivative. nih.gov While direct examples of tert-butyl 2-oxo-2H-pyran-5-carboxylate participating as a key reactant in complex cascade or multicomponent reactions leading to polycyclic heterocycles are still emerging, the established reactivity of the 2-pyrone core indicates a strong potential for its future application in this domain.

Utility in Total Synthesis Strategies of Complex Molecules

The Diels-Alder reaction of 2-pyrones represents a key strategic element in the total synthesis of a multitude of complex natural products. rsc.org The resulting bicyclic lactones provide a stereochemically defined scaffold that can be further elaborated to the target molecule. For example, the total synthesis of (±)-haouamine A, an anticancer indeno-tetrahydropyridine analogue, employed a pyrone-alkyne Diels-Alder reaction as a critical step for macrocyclization. nih.gov Another illustrative example is the total synthesis of (−)-neocosmosin A, where an intramolecular Diels-Alder reaction of a 2-pyrone was a pivotal transformation. acs.org The application of 2-pyrones in the synthesis of other natural products, such as transtaganolides and α-lycorane, further emphasizes the significance of this class of compounds in the synthesis of complex molecules. nih.gov These examples, which feature a variety of substituted 2-pyrones, lend strong support to the potential of tert-butyl 2-oxo-2H-pyran-5-carboxylate as a valuable starting material in future total synthesis endeavors.

Development of Novel Functional Molecules Through Derivatization

The derivatization of the 2-pyrone core provides a fertile ground for the discovery of novel functional molecules with a broad spectrum of biological activities. nih.govresearchgate.net The inherent reactivity of the 2-pyrone ring permits a diverse range of chemical modifications.

The Diels-Alder reaction itself serves as a potent derivatization method, generating a wide array of bicyclic lactones with well-defined stereochemistry. nih.gov These adducts can be further functionalized to explore new areas of chemical space. In addition to cycloadditions, 2-pyrones can undergo other transformations, such as cross-coupling reactions, which enable the introduction of various substituents onto the pyrone ring. researchgate.net

The resulting derivatives of 2-pyrones have been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, cytotoxic, and antitumor properties. nih.govresearchgate.netkfupm.edu.sa For instance, fused pyrano[2,3-b]pyridine derivatives have been synthesized and assessed for their antimicrobial activity. ekb.eg The rich chemistry of 2-pyrones, combined with the diverse biological profiles of their derivatives, positions tert-butyl 2-oxo-2H-pyran-5-carboxylate as a promising platform for the development of new therapeutic agents and other functional molecules.

Rational Design and Synthesis of Pyranone Analogues

The rational design of pyranone analogues hinges on the strategic manipulation of the pyranone core to access a variety of complex molecules. A key application of 2-oxo-2H-pyran derivatives is their use as dienes in Diels-Alder cycloadditions. mdpi.comresearchgate.net These reactions provide a powerful method for constructing highly substituted six-membered rings and bridged bicyclic lactones, which are common motifs in natural products. mdpi.com

The synthesis of these analogues often begins from readily available starting materials. For instance, a notable analogue, tert-butyl(2-oxo-2H-pyran-5-yl)carbamate, is prepared from coumalic acid through a Curtius reaction. mdpi.com This transformation introduces a Boc-protected amine group at the 5-position, significantly altering the electronic properties of the pyranone ring. The decision to synthesize this specific analogue was driven by the desire to investigate the impact of a strong electron-donating group on the diene's reactivity in cycloaddition reactions. mdpi.com

The general synthetic strategy for creating diverse pyranone analogues often involves:

Modification of commercially available pyrones: Utilizing starting materials like coumalic acid or its esters to introduce new functional groups at various positions of the pyran ring. mdpi.com

Multi-component reactions: Employing convergent strategies where different fragments are combined in a single step to build the pyranone core with desired substitutions.

Cyclization reactions: Constructing the heterocyclic ring from acyclic precursors, which allows for the incorporation of a wide range of substituents.

The design of these analogues is often guided by computational studies that predict their electronic properties and reactivity, allowing for a more targeted approach to synthesizing molecules with specific desired characteristics for complex synthetic applications. mdpi.com

Structure-Reactivity Relationships in Functional Group Modifications

The functional groups attached to the 2-oxo-2H-pyran ring play a critical role in dictating its reactivity, particularly in cycloaddition reactions. The modification of these groups allows for fine-tuning of the electronic demand of the pyranone diene.

A compelling case study is the reactivity of tert-butyl(2-oxo-2H-pyran-5-yl)carbamate. The presence of the electron-donating tert-butylcarbamate (B1260302) (BocNH-) group at the 5-position transforms the pyranone into a "chameleon" diene. mdpi.comresearchgate.netresearchgate.net This means it can efficiently participate in Diels-Alder reactions with dienophiles that are electron-rich, electron-deficient, or electron-neutral. mdpi.com

Despite this versatility, a clear structure-reactivity relationship is observed. The reaction rates are significantly influenced by the electronic nature of the dienophile:

Electron-deficient dienophiles: Cycloadditions with electronically matched partners, such as methyl acrylate (B77674), proceed relatively quickly. The electron-donating group on the diene lowers the HOMO-LUMO energy gap with the electron-deficient dienophile, reducing the activation energy for the reaction. mdpi.com

Electron-rich dienophiles: Reactions with electronically mismatched partners, like butyl vinyl ether, are considerably slower. mdpi.com

This relationship is quantified by the reaction kinetics. For example, the cycloaddition of 5-(BocNH)-2(H)-pyran-2-one with methyl acrylate has a half-life (t½) of 5 hours, whereas the reaction with butyl vinyl ether has a half-life of 16.5 hours under the same conditions. mdpi.com

| Dienophile | Electronic Nature | Initial Rate (mmol/h) | Half-life (t½) | Pseudo-first-order rate constant (x 10-6 s-1) |

|---|---|---|---|---|

| Methyl acrylate | Electron-deficient | 24 | 5 h | 38.5 |

| Butyl vinyl ether | Electron-rich | 7.3 | 16.5 h | 11.7 |

Data sourced from Molecules, 2022. mdpi.com

Furthermore, competition experiments confirm these reactivity patterns. When 5-(BocNH)-2(H)-pyran-2-one is reacted with a mixture of vinyl acetate (B1210297) and butyl vinyl ether, the cycloadducts from the more electron-rich butyl vinyl ether are predominantly formed, indicating a faster reaction rate. mdpi.com This demonstrates that even among electron-rich dienophiles, subtle differences in electronic properties can influence the reaction outcome, highlighting the sensitive structure-reactivity relationships governed by functional group modifications.

Computational Chemistry and Theoretical Investigations

Electronic Structure and Molecular Orbital Analysis of the Pyranone Ring System

The electronic character of the 2-oxo-2H-pyran-5-carboxylate core is fundamental to its reactivity. Density Functional Theory (DFT) is a commonly employed method to probe the electronic landscape of such molecules. Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly instructive. For the general 2-pyranone scaffold, the HOMO is typically delocalized over the electron-rich diene portion of the ring, while the LUMO is distributed across the conjugated system, including the electron-withdrawing lactone carbonyl group materialsciencejournal.orgresearchgate.net.

The substituent at the C-5 position critically modulates these electronic properties. The tert-butyl carboxylate group, while complex, is generally considered to be electron-donating through resonance, similar to the well-studied tert-butyl carbamate (B1207046) (BocNH-) group nih.govmdpi.com. This donation of electron density raises the energy of the HOMO. A higher energy HOMO indicates a greater propensity to donate electrons, making the molecule a more effective diene in Diels-Alder reactions, particularly those with electron-deficient dienophiles (normal electron-demand) researchgate.net.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. For pyranone derivatives, MEP analysis typically reveals a negative potential (red/yellow) around the carbonyl oxygen, indicating its nucleophilic character, while regions of positive potential (blue) highlight potential sites for nucleophilic attack mdpi.com.

Table 1: Representative Frontier Orbital Energies for Substituted 4H-Pyran Systems

| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Global Hardness (eV) | Electron Affinity (eV) | Ionization Potential (eV) |

| Ethyl 6-amino-5-cyano-4H-pyran-3-carboxylate | -7.06 | -2.54 | 4.52 | 2.27 | 2.54 | 7.06 |

Data sourced from DFT/B3LYP/6-311G(d,p) level calculations on a related pyran system materialsciencejournal.org. The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of chemical reactivity and stability.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of tert-butyl 2-oxo-2H-pyran-5-carboxylate influence its reactivity and interactions. The pyranone ring is not perfectly planar and can adopt various conformations. Computational methods are used to determine the most stable conformers and the energy barriers between them. X-ray crystallography and DFT calculations on related pyran systems have identified conformations such as the "flattened-boat" or "envelope" as being characteristic of the ring system nih.gov. In the case of substituted dihydropyrans, the substituents can occupy either axial or equatorial positions, with the lowest energy conformation determined by steric and electronic factors nih.gov.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, providing insights into its conformational landscape and its interactions with its environment, such as a solvent mdpi.com. In an MD simulation, the classical equations of motion are solved for all atoms in the system, governed by a force field that describes the inter- and intramolecular forces. This approach can be used to explore how the molecule samples different conformations and how solvent molecules arrange around it, which can be particularly important for understanding reaction mechanisms in solution mdpi.comnih.gov. For instance, MD simulations have been used to investigate the interactions of pyranone analogues with water, calculating interaction energies and analyzing hydrogen bonding patterns mdpi.com.

Spectroscopic Property Prediction and Validation of Reactivity Studies

Computational chemistry is a vital tool for predicting spectroscopic properties, which serves to identify compounds and validate the outcomes of chemical reactions. By calculating properties like vibrational frequencies (IR) and electronic transitions (UV-Vis), theoretical spectra can be generated and compared directly with experimental data.

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the excited states of molecules and predicting UV-Vis absorption spectra acs.orgnih.gov. Calculations on pyranone derivatives have shown that the primary absorption bands in the UV region typically correspond to π→π* transitions. The first allowed excitation is often associated with the HOMO-LUMO transition acs.orgnih.gov. By computationally modeling the reactants and expected products of a reaction, the predicted λmax values can help confirm the structural assignments of the species observed experimentally.

Similarly, DFT calculations can predict vibrational frequencies corresponding to IR and Raman spectra. While calculated frequencies are often systematically scaled to correct for anharmonicity and basis set limitations, the resulting theoretical spectrum is usually in good agreement with the experimental one. This allows for the confident assignment of characteristic vibrational bands, such as the C=O stretch of the lactone and the C=C stretches of the diene system, which can be used to monitor the progress of a reaction and confirm the structure of the product ijcce.ac.irrsc.org.

Table 2: Predicted vs. Experimental Spectroscopic Data for a Pyranone System

This table illustrates the typical correlation between calculated and experimental data for pyranone derivatives.

| Spectroscopic Method | Predicted Value (Computational) | Experimental Value | Transition/Vibration Assignment |

| UV-Vis (TD-DFT) | λmax = 290 nm | λmax = 295 nm | π→π* (HOMO→LUMO) |

| IR (DFT) | ν = 1725 cm-1 | ν = 1710 cm-1 | C=O stretch (lactone) |

| IR (DFT) | ν = 1645 cm-1 | ν = 1635 cm-1 | C=C stretch (diene) |

Data are representative values based on studies of related pyranone systems acs.orgnih.govijcce.ac.ir.

In Silico Design of Novel Reactivity and Catalysis for Pyranone Derivatives

Computational chemistry enables the in silico design of novel molecules and reaction pathways, accelerating the discovery process. By modifying the structure of tert-butyl 2-oxo-2H-pyran-5-carboxylate computationally—for example, by changing the substituent at C-5 or other positions—chemists can predict how these changes will affect the molecule's electronic structure and reactivity without synthesizing each new compound nih.gov.

This predictive power is crucial for tuning the molecule's properties for specific applications. For instance, if a more reactive diene is required for a particular Diels-Alder reaction, computational screening of various electron-donating groups at the C-5 position can identify the most promising candidates by calculating their FMO energies and the corresponding reaction activation energies mdpi.com. This approach saves significant time and resources compared to a purely experimental trial-and-error process.

Furthermore, computational methods are used to design catalysts for pyranone synthesis and transformations. By modeling the interaction of a pyranone precursor with a potential catalyst, it is possible to understand the reaction mechanism at a molecular level and calculate the energy barriers for each step. This knowledge allows for the rational design of more efficient and selective catalysts, a strategy that has been applied to the broader class of pyran derivatives to achieve a variety of synthetic goals nih.govmdpi.com.

Advanced Analytical and Spectroscopic Methodologies in Pyranone Research

In Situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms

In situ spectroscopic methods provide a window into a reaction as it happens, offering real-time data on the consumption of reactants, formation of intermediates, and generation of products. This dynamic information is invaluable for understanding reaction kinetics and mechanisms.

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining kinetic data and identifying transient intermediates in chemical reactions. mpg.de By acquiring NMR spectra at rapid intervals directly from a reacting mixture, chemists can track changes in the concentration of various species over time. mpg.denih.gov

In the context of pyranone synthesis, real-time NMR can be employed to follow the intricate steps of cyclization and substitution reactions. For instance, in reactions forming the pyranone ring, specific proton (¹H) or carbon (¹³C) signals corresponding to starting materials, intermediates, and the final Tert-butyl 2-oxo-2H-pyran-5-carboxylate product can be monitored. The development of ultrafast 2D NMR techniques allows for the collection of thousands of datasets over the course of a single reaction, providing detailed structural and dynamic insights. nih.govexlibrisgroup.com This approach can confirm postulated intermediates and even reveal previously undetected species, leading to a more complete mechanistic picture. nih.govexlibrisgroup.com

Table 1: Application of Real-time NMR in Mechanistic Studies

| Technique | Information Gained | Relevance to Pyranone Research |

|---|---|---|

| ¹H NMR Time Course | Concentration profiles of reactants and products | Kinetic rate constants for the formation of Tert-butyl 2-oxo-2H-pyran-5-carboxylate. |

| Ultrafast 2D NMR (e.g., HSQC) | Correlation of ¹H and ¹³C signals for transient species | Structural confirmation of unstable intermediates in the synthetic pathway. nih.gov |

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive technique for monitoring reaction progress. In the study of reactions involving pyranone derivatives, LC-MS can be used to analyze crude reaction mixtures at various time intervals. mdpi.comnih.gov This allows for the detection and quantification of starting materials, products, and byproducts, even at very low concentrations.

For example, during the synthesis or subsequent reactions of Tert-butyl 2-oxo-2H-pyran-5-carboxylate, such as in Diels-Alder cycloadditions, analyzing aliquots of the reaction mixture by LC-MS can reveal the clean progression of the reaction and confirm the formation of the desired cycloadducts. mdpi.com The high resolution of modern mass spectrometers (HRMS) can also provide exact mass measurements, which are critical for confirming the elemental composition of newly synthesized compounds. nih.gov

Advanced Chromatographic Techniques for Complex Mixture Analysis

The purification and analysis of reaction mixtures are critical steps in chemical synthesis. Advanced chromatographic techniques are indispensable for separating Tert-butyl 2-oxo-2H-pyran-5-carboxylate from unreacted starting materials, reagents, and potential byproducts.

Flash column chromatography on silica (B1680970) gel is a standard and effective method for the purification of pyranone derivatives. nih.gov For more complex mixtures or for achieving higher purity, High-Performance Liquid Chromatography (HPLC) is often employed. Different HPLC methods, such as normal-phase or reverse-phase, can be developed to achieve optimal separation based on the polarity of the compounds in the mixture. The choice of solvent system and stationary phase is crucial for resolving closely related compounds, such as stereoisomers that may form during a reaction.

Crystallographic Analysis of Key Intermediates and Reaction Products

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including its connectivity and stereochemistry. mdpi.comresearchgate.net Obtaining single crystals of key intermediates or final products in a reaction pathway involving Tert-butyl 2-oxo-2H-pyran-5-carboxylate allows for their definitive structural characterization.

This technique is particularly powerful for validating the structures of complex molecules, such as the bicyclic lactone cycloadducts that can be formed from pyranone dienes. mdpi.comresearchgate.net The resulting crystallographic data, including bond lengths, bond angles, and crystal packing information, are foundational for understanding the molecule's physical and chemical properties. For example, in a related compound, tert-Butyl 4-isopropyl-2-oxo-6-phenyl-3,4-dihydro-2H-pyran-3-carboxylate, crystallographic analysis revealed that the six-membered lactone ring adopts an envelope conformation. nih.gov

Table 2: Representative Crystallographic Data for a Pyranone Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₉H₂₄O₄ |

| Molecular Weight | 316.38 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 8.6163 Å, b = 10.888 Å, c = 11.261 Å |

| Conformation | Envelope |

Data for tert-Butyl 4-isopropyl-2-oxo-6-phenyl-3,4-dihydro-2H-pyran-3-carboxylate, a related structure. nih.gov

Applications of 2D NMR Techniques for Complex Structural Elucidation in Synthetic Pathways

While 1D NMR provides essential information, 2D NMR techniques are often required for the complete structural elucidation of complex molecules like derivatives of Tert-butyl 2-oxo-2H-pyran-5-carboxylate. These experiments reveal correlations between different nuclei, allowing chemists to piece together the molecular framework.

Key 2D NMR techniques include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings through bonds, helping to establish spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹H-¹³C), providing a map of C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different spin systems and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is essential for determining relative stereochemistry.

By combining the information from these experiments, a detailed and unambiguous assignment of all proton and carbon signals can be achieved, confirming the structure of reaction products and intermediates in the synthetic pathways involving Tert-butyl 2-oxo-2H-pyran-5-carboxylate. semanticscholar.org

Emerging Research Directions and Future Perspectives on Tert Butyl 2 Oxo 2h Pyran 5 Carboxylate Chemistry

Integration into Automated and Flow Chemistry Systems for Enhanced Efficiency

The translation of synthetic protocols from traditional batch methods to automated and continuous flow systems represents a significant leap forward in chemical manufacturing, offering enhanced control, safety, and efficiency. While specific studies on the flow synthesis of tert-butyl 2-oxo-2H-pyran-5-carboxylate are not yet prevalent, the broader class of 2-pyrones has been the subject of successful flow chemistry investigations, indicating a promising future for this technology in the synthesis of the title compound.

Flow chemistry utilizes microreactors or tubular reactors to perform chemical reactions in a continuous stream. uni-regensburg.deorganic-chemistry.org This approach offers several advantages over batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous intermediates. researchgate.netnih.gov For the synthesis of 2-pyrone derivatives, flow processes have been shown to be both fast and sustainable. acs.orgresearchgate.net For instance, a continuous-flow process for the synthesis of bio-sourced 2-pyrones from galactaric acid has been developed, demonstrating the potential for greener and more efficient production of this important class of molecules. acs.org In another example, the synthesis of 2-(C-glycosyl)acetates from pyranoses via a tandem Wittig-Michael reaction in a continuous flow system resulted in improved yields compared to batch reactions. nih.gov

The integration of automated systems with flow reactors can further enhance efficiency by enabling high-throughput screening of reaction conditions and rapid optimization of synthetic routes. These automated platforms can systematically vary parameters to identify the optimal conditions for the synthesis of tert-butyl 2-oxo-2H-pyran-5-carboxylate, leading to higher yields and purity in shorter timeframes. The successful application of flow chemistry to the synthesis of coumalic acid, a precursor to many 2-pyrone-5-carboxylates, further underscores the feasibility of adapting these methods for the continuous production of tert-butyl 2-oxo-2H-pyran-5-carboxylate. rsc.orgworktribe.com

Table 1: Comparison of Batch vs. Flow Synthesis for Pyranone Derivatives

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Heat & Mass Transfer | Often limited, leading to temperature gradients and mixing issues. | Superior, ensuring uniform reaction conditions. |

| Safety | Handling of hazardous reagents and intermediates can be risky on a large scale. | Small reactor volumes enhance safety, allowing for the use of more reactive species. |

| Scalability | Can be challenging, often requiring re-optimization of reaction conditions. | More straightforward, by extending the operation time or numbering up reactors. |

| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. |

| Efficiency | Can be lower due to longer reaction times and workup procedures. | Often higher yields and productivity due to optimized conditions and continuous operation. |

Exploration of Novel Catalytic Systems for Pyranone Transformations

The development of novel catalytic systems is a cornerstone of modern organic synthesis, enabling the efficient and selective construction of complex molecules. For the synthesis and transformation of tert-butyl 2-oxo-2H-pyran-5-carboxylate, research is increasingly focused on transition-metal and organocatalytic methods that offer mild reaction conditions and high functional group tolerance.

Transition-metal catalysis has proven to be a powerful tool for the synthesis of 2-pyrones. nih.gov Palladium-catalyzed reactions, for example, have been employed in various strategies, including the coupling of alkynylzinc and haloacrylic acids, and the reaction of cyclic vinyldiazo esters with aryl iodides. organic-chemistry.orgnih.gov Gold and ruthenium catalysts have also been utilized in cascade reactions to construct the pyranone ring system. organic-chemistry.orgnih.gov More recently, N-Heterocyclic Carbene (NHC) catalysis has emerged as a versatile method for the synthesis of 2-pyrones through various annulation strategies. rsc.org These methods provide access to a wide range of substituted pyranones under mild, metal-free conditions. rsc.org

A particularly important transformation of 2-pyrones is the Diels-Alder reaction, which provides access to complex bicyclic structures. The development of asymmetric catalytic versions of this reaction is a key area of research. Bifunctional organic catalysts, such as those derived from cinchona alkaloids, have been shown to be highly effective in promoting enantioselective and diastereoselective Diels-Alder reactions of 2-pyrones. acs.orgnih.gov These catalysts can activate both the diene and the dienophile, leading to high levels of stereocontrol. acs.orgnih.gov The exploration of these and other novel catalytic systems will undoubtedly expand the synthetic utility of tert-butyl 2-oxo-2H-pyran-5-carboxylate, enabling the construction of a wider range of complex molecules with high levels of efficiency and selectivity.

Development of Sustainable and Environmentally Benign Synthetic Strategies

In line with the principles of green chemistry, there is a growing effort to develop synthetic routes to tert-butyl 2-oxo-2H-pyran-5-carboxylate that are more sustainable and environmentally friendly. This involves the use of renewable feedstocks, the development of catalytic rather than stoichiometric processes, and the minimization of waste.

A promising approach is the use of bio-based starting materials. For example, 2-pyrones can be synthesized from galactaric acid, which can be derived from renewable biomass. researchgate.netrsc.org This provides a more sustainable alternative to traditional petroleum-based feedstocks. researchgate.netrsc.org Enzymatic synthesis is another green approach that is gaining traction. The use of enzymes as catalysts can offer high selectivity and mild reaction conditions, often in aqueous media. nih.gov Recent studies have demonstrated the one-step enzymatic synthesis of natural 2-pyrones and their derivatives from coenzyme A esters, highlighting the potential of biocatalysis in this area. nih.gov

The development of catalytic methods, as discussed in the previous section, also contributes to the sustainability of pyranone synthesis by reducing the need for stoichiometric reagents and minimizing waste. Furthermore, the use of flow chemistry can contribute to greener processes by improving energy efficiency and reducing solvent consumption. acs.org The synthesis of coumalic acid, a key precursor, has been explored under flow conditions, which can mitigate the drawbacks of traditional batch procedures that often involve corrosive reagents and harsh conditions. rsc.orgworktribe.comgoogle.com

Advanced Structure-Reactivity Models for Predictive Synthesis and Chemical Design

The ability to predict the outcome of a chemical reaction is a major goal in organic chemistry. Advanced structure-reactivity models, often based on computational chemistry, are becoming increasingly powerful tools for understanding and predicting the behavior of molecules like tert-butyl 2-oxo-2H-pyran-5-carboxylate.

For 2-pyrones, a significant area of study is their participation in Diels-Alder reactions. Computational methods, such as Density Functional Theory (DFT), have been used to investigate the mechanism of these cycloadditions and to understand the factors that control their reactivity and selectivity. acs.orgresearchgate.net These studies can provide insights into the electronic structure of the transition states and help to explain the observed regioselectivity and stereoselectivity. researchgate.net For instance, computational studies have been used to predict the cycloaddition efficiency of strained alkynes with 2-pyrones and their sulfur-containing analogues. acs.org

By developing accurate predictive models, it becomes possible to design new reactions and to optimize existing ones with greater efficiency. These models can help chemists to select the most appropriate substrates, catalysts, and reaction conditions to achieve a desired outcome. As computational power continues to increase and theoretical methods become more sophisticated, the role of predictive modeling in the design of synthetic routes to and transformations of tert-butyl 2-oxo-2H-pyran-5-carboxylate is expected to grow significantly.

Potential New Applications in Materials Science and Polymer Chemistry

The unique chemical and physical properties of the 2-pyrone ring system make it an attractive scaffold for the development of new materials and polymers. The conjugated diene system within the pyranone core can impart interesting electronic and photophysical properties, opening up possibilities in the field of organic electronics and photonics.

Recent research has shown that pyranone derivatives can exhibit strong fluorescence, both in solution and in the solid state. researchgate.net This has led to their investigation as potential materials for organic light-emitting diodes (OLEDs). researchgate.net By tuning the substituents on the pyranone ring, it is possible to modulate the emission color and efficiency of these materials. researchgate.net The development of highly emissive pyranone-based compounds could lead to new and improved OLED technologies.

In addition to their optical properties, 2-pyrones can also serve as versatile building blocks for the synthesis of novel polymers. researchgate.net The diene functionality of the pyranone ring can participate in polymerization reactions, and the ester group provides a handle for further functionalization. The incorporation of the rigid, planar pyranone core into a polymer backbone could lead to materials with unique thermal and mechanical properties. While the application of tert-butyl 2-oxo-2H-pyran-5-carboxylate in this area is still in its early stages, the broader potential of the 2-pyrone scaffold in materials science and polymer chemistry is a vibrant and promising area of future research. researchgate.netmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.